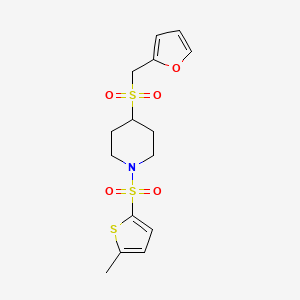

4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine

Description

4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a sulfonamide-functionalized piperidine derivative characterized by dual sulfonyl groups attached to a piperidine core. One sulfonyl group is linked to a furan-2-ylmethyl moiety, while the other is connected to a 5-methylthiophen-2-yl substituent.

Properties

IUPAC Name |

4-(furan-2-ylmethylsulfonyl)-1-(5-methylthiophen-2-yl)sulfonylpiperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO5S3/c1-12-4-5-15(22-12)24(19,20)16-8-6-14(7-9-16)23(17,18)11-13-3-2-10-21-13/h2-5,10,14H,6-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXSQLYKNQGGLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine core. The furan-2-ylmethyl and 5-methylthiophen-2-yl sulfonyl groups are then introduced through sulfonylation reactions. Common reagents used in these reactions include sulfonyl chlorides and strong bases.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its sulfonyl groups make it a versatile intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe in biochemical assays. Its structural complexity allows it to interact with various biological targets.

Medicine: Potential medicinal applications include the development of new drugs. The compound's ability to modulate biological pathways makes it a candidate for therapeutic research.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine exerts its effects depends on its molecular targets and pathways. The sulfonyl groups may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related sulfonamide-piperidine derivatives:

Table 1. Structural and Functional Comparison

Key Comparisons

Structural Diversity: The target compound uniquely combines furan and methylthiophene substituents, contrasting with analogs bearing nitrophenyl (Compound 9), benzothiazolyl (), or chromeno-pyrimidine () groups. These differences influence electronic properties and steric bulk, which are critical for target binding .

Synthesis Complexity :

- The target compound’s synthesis likely parallels methods in and , involving sequential sulfonylation of piperidine with heterocyclic sulfonyl chlorides. This contrasts with ’s one-step condensation, which simplifies production but limits structural flexibility .

- Nitro group reduction (as in Compound 9) is absent in the target compound, suggesting fewer synthetic steps and higher stability .

Biological Implications :

- Compounds with nitro groups (e.g., Compound 9) often exhibit redox-dependent activity, whereas the target’s methylthiophene and furan groups may engage in π-π stacking or hydrogen bonding with biological targets .

- The methylthiophene substituent in the target compound could confer greater metabolic stability compared to phenyl or benzothiazolyl groups, which are prone to oxidative metabolism .

Physicochemical Properties: The target compound’s estimated molecular weight (~400–420) aligns with Lipinski’s rule of five, suggesting favorable drug-likeness. This contrasts with bulkier analogs (e.g., ’s 403.48 g/mol), which may face bioavailability challenges .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis is feasible using established sulfonylation protocols (e.g., ), but scalability depends on the availability of furan-2-ylmethyl and 5-methylthiophen-2-yl sulfonyl chlorides.

- Therapeutic Potential: Analogous compounds (e.g., CHOP pathway activators in ) suggest the target may have applications in apoptosis induction or enzyme inhibition. Further studies should explore its activity against sulfonamide-sensitive targets like carbonic anhydrases or proteases .

- Optimization Opportunities : Replacing the methylthiophene with electron-withdrawing groups (e.g., nitro) or introducing hydrophilic moieties (e.g., hydroxyl) could modulate solubility and target affinity .

Biological Activity

The compound 4-((Furan-2-ylmethyl)sulfonyl)-1-((5-methylthiophen-2-yl)sulfonyl)piperidine is a sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 344.42 g/mol. The structure features a piperidine ring, which is known for its pharmacological significance, along with furan and thiophene moieties that contribute to its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : Compounds with sulfonamide groups often exhibit inhibitory effects on enzymes such as carbonic anhydrase and dihydropteroate synthase, which are crucial in bacterial folate synthesis.

- Antioxidant Activity : The furan and thiophene rings may contribute to antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of sulfonamide derivatives. The compound was evaluated against various bacterial strains, including:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Staphylococcus aureus | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple drugs .

Enzyme Inhibition

The compound was also tested for its ability to inhibit acetylcholinesterase (AChE) and urease:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase | 25 |

| Urease | 30 |

These results suggest that the compound could be useful in treating conditions related to cholinergic dysfunction and urinary tract infections .

Case Studies

- Anticancer Activity : A study explored the cytotoxic effects of similar piperidine derivatives on cancer cell lines. The results indicated that compounds with structural similarities to our target compound showed promising anticancer activity through apoptosis induction in HeLa cells .

- Inflammatory Response Modulation : Another study demonstrated that compounds containing furan moieties could modulate inflammatory pathways by inhibiting pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.